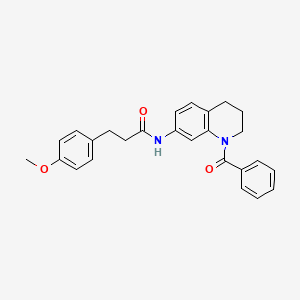
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide, also known as BTP, is a synthetic compound with potential therapeutic applications. It is a small molecule inhibitor of the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. BTP has been studied for its potential to treat a variety of conditions, including inflammation, cancer, and Alzheimer’s disease.
作用機序
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide is a small molecule inhibitor of the enzyme PDE4. PDE4 is involved in the regulation of cAMP levels in cells. When N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide binds to PDE4, it prevents the breakdown of cAMP, resulting in increased levels of cAMP in cells. Elevated cAMP levels can lead to the inhibition of the production of pro-inflammatory mediators, such as TNF-α, and can also inhibit the growth of tumor cells.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide has been shown to inhibit the activity of PDE4 and reduce the production of pro-inflammatory mediators, such as TNF-α. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide has been studied for its potential to inhibit the growth of tumor cells. In preclinical studies, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide has been shown to reduce the accumulation of amyloid-β peptide, which is associated with Alzheimer’s disease.
実験室実験の利点と制限
The main advantage of using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide in laboratory experiments is its ability to inhibit PDE4 and reduce the production of pro-inflammatory mediators, such as TNF-α. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide has been studied for its potential to inhibit the growth of tumor cells and reduce the accumulation of amyloid-β peptide, which is associated with Alzheimer’s disease. However, the use of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide in laboratory experiments is limited by its potential to cause side effects, such as nausea, dizziness, and headaches.
将来の方向性
Further research is needed to explore the potential therapeutic applications of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide. Additional studies are needed to determine the optimal dosage and duration of treatment with N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide, as well as to identify any potential side effects. Additionally, further research is needed to determine the mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide in the context of Alzheimer’s disease. Finally, studies are needed to explore the potential for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide to be used in combination with other drugs in the treatment of various conditions.
合成法
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide can be synthesized from commercially available benzoyl chloride, 1,2,3,4-tetrahydroquinoline, and 4-methoxyphenylpropanamide. The synthesis involves the condensation of benzoyl chloride with 1,2,3,4-tetrahydroquinoline to form a quinoline intermediate, which is then reacted with 4-methoxyphenylpropanamide to form N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide. The reaction is typically carried out in an inert atmosphere and under reflux conditions.
科学的研究の応用
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide has been studied for its potential to treat a variety of conditions, including inflammation, cancer, and Alzheimer’s disease. In preclinical studies, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide has been shown to inhibit the activity of PDE4 and reduce the production of pro-inflammatory mediators, such as tumor necrosis factor-α (TNF-α). In cancer research, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide has been studied for its potential to inhibit the growth of tumor cells. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)propanamide has been studied for its potential to reduce the accumulation of amyloid-β peptide, which is associated with Alzheimer’s disease.
特性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-31-23-14-9-19(10-15-23)11-16-25(29)27-22-13-12-20-8-5-17-28(24(20)18-22)26(30)21-6-3-2-4-7-21/h2-4,6-7,9-10,12-15,18H,5,8,11,16-17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKNPFXLGLBJSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-{2-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylate](/img/structure/B6560289.png)
![N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}-4-methoxybenzamide](/img/structure/B6560297.png)
![4-methoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B6560300.png)

![6-({4-[2-(4-methoxyphenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6560307.png)
![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B6560316.png)
![6-({4-[3-(4-methoxyphenyl)propanoyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6560328.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B6560331.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6560350.png)
![3-(4-methoxyphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide](/img/structure/B6560357.png)
![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6560361.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6560369.png)
![5-(6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide](/img/structure/B6560383.png)